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Compound of Interest

Compound Name: Methyl dodec-3-enoate

Cat. No.: B15490136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (E)-Methyl
dodec-3-enoate. Due to the limited availability of experimentally-derived spectra for this

specific compound, this guide presents predicted data based on the analysis of structurally

similar compounds. The information herein is intended to serve as a valuable resource for

researchers and professionals engaged in the identification, characterization, and development

of fatty acid methyl esters and related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (E)-Methyl dodec-3-
enoate. These values are derived from established spectral databases and the analysis of

homologous and isomeric compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5-5.7 m 2H H-3, H-4

3.67 s 3H -OCH₃

3.10 d 2H H-2

~2.0-2.2 m 2H H-5

~1.2-1.4 m 12H H-6 to H-11

0.88 t 3H H-12

Predicted in CDCl₃ at 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~172 C-1 (C=O)

~125-135 C-3, C-4

51.5 -OCH₃

~35 C-2

~32 C-10

~29 C-5 to C-9

22.7 C-11

14.1 C-12

Predicted in CDCl₃ at 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3010 Medium =C-H stretch

2925, 2855 Strong
C-H stretch (asymmetric and

symmetric)

1740 Strong C=O stretch (ester)

1650 Medium C=C stretch (trans)

1465 Medium C-H bend (CH₂)

1375 Medium C-H bend (CH₃)

~1170 Strong C-O stretch (ester)

965 Strong =C-H bend (trans olefin)

Predicted for a neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

212 Moderate [M]⁺ (Molecular Ion)

181 Moderate [M - OCH₃]⁺

153 Low [M - COOCH₃]⁺

74 High
McLafferty rearrangement

fragment [CH₃OC(OH)=CH₂]⁺

55 High Alkyl chain fragments

41 High Alkyl chain fragments

Predicted for Electron Ionization (EI) at 70 eV

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (E)-Methyl dodec-
3-enoate.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation:

A sample of (E)-Methyl dodec-3-enoate (approximately 5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise

ratio.

Spectral Width: A spectral width of approximately 12 ppm is set.

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

Number of Scans: 1024 to 4096 scans are typically required due to the low natural

abundance of ¹³C.
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Spectral Width: A spectral width of approximately 220 ppm is set.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed.

Phase and baseline corrections are applied to the resulting spectra.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Coupling constants (J values) are measured from the splitting patterns in the ¹H NMR

spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (E)-Methyl dodec-3-enoate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry

completely.

A background spectrum of the empty ATR crystal is recorded.

A small drop of neat (E)-Methyl dodec-3-enoate is placed directly onto the ATR crystal.

Data Acquisition:

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15490136?utm_src=pdf-body
https://www.benchchem.com/product/b15490136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15490136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

The positions of the major absorption bands are identified and reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (E)-Methyl dodec-
3-enoate.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a

Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

A dilute solution of (E)-Methyl dodec-3-enoate is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Injection Volume: 1 µL of the sample solution is injected into the GC.

Inlet Temperature: The injector temperature is set to approximately 250 °C.

Oven Program: A temperature gradient is programmed to ensure good separation of any

potential impurities. A typical program might start at 50 °C, hold for 1 minute, then ramp at 10

°C/min to 280 °C and hold for 5 minutes.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range of

approximately 40-400 amu.

Data Processing:

The total ion chromatogram (TIC) is examined to identify the peak corresponding to (E)-

Methyl dodec-3-enoate.

The mass spectrum associated with this peak is extracted.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose

the structures of the major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (E)-Methyl dodec-3-enoate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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